Acide 4-amino-8-méthoxyquinoléine-3-carboxylique

Vue d'ensemble

Description

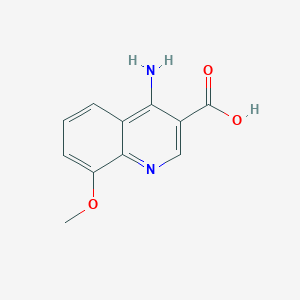

4-Amino-8-methoxyquinoline-3-carboxylic acid is a chemical compound that is offered by various chemical suppliers for experimental and research use . Its molecular formula is C11H10N2O3 .

Synthesis Analysis

Quinoline, the core structure of 4-Amino-8-methoxyquinoline-3-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Amino-8-methoxyquinoline-3-carboxylic acid consists of a quinoline core with an amino group at the 4-position and a methoxy group at the 8-position . The carboxylic acid group is attached to the 3-position of the quinoline ring .Chemical Reactions Analysis

Quinoline and its analogs, including 4-Amino-8-methoxyquinoline-3-carboxylic acid, have been the subject of numerous studies due to their wide range of biological and pharmaceutical activities . They can undergo various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis

Amino acids, including 4-Amino-8-methoxyquinoline-3-carboxylic acid, are generally colorless, crystalline solids . They have high melting points, are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . Amino acids are also amphoteric in nature, meaning they can act as both acids and bases due to the presence of both amine and carboxylic groups .Applications De Recherche Scientifique

Synthèse organique

Les dérivés de la quinoléine sont souvent utilisés en synthèse organique en raison de leurs réponses colorimétriques et fluorogéniques nettes, qui sont utiles dans les conditions physiologiques et les additifs alimentaires .

Nanotechnologie

Les acides carboxyliques, y compris les dérivés de la quinoléine, ont été rapportés pour aider à la modification de surface des nanotubes de carbone, avec des applications dans la production de nanomatériaux polymères .

Chimie médicinale

Les quinoléines ont démontré diverses activités biologiques telles que des propriétés antipaludiques, antibactériennes et anticancéreuses. Elles sont fréquemment utilisées comme pistes dans le développement de médicaments .

Modification structurelle des produits naturels

Des acides aminés, y compris ceux dérivés de composés de la quinoléine, ont été introduits dans des produits naturels comme les ginsénosides pour améliorer leur activité contre les lignées cellulaires tumorales humaines .

Mécanisme D'action

While the specific mechanism of action for 4-Amino-8-methoxyquinoline-3-carboxylic acid is not mentioned in the search results, it’s worth noting that similar compounds, such as tranexamic acid, work as antifibrinolytics . Tranexamic acid, a synthetic analog of the amino acid lysine, serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . This decreases the conversion of plasminogen to plasmin, preventing fibrin degradation and preserving the framework of fibrin’s matrix structure .

Orientations Futures

4-Amino-8-methoxyquinoline-3-carboxylic acid is currently offered by various chemical suppliers for experimental and research use . The future directions of this compound will likely depend on the results of ongoing and future research studies. It’s important to note that the specific future directions for this compound were not found in the search results.

Propriétés

IUPAC Name |

4-amino-8-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCXQCSUKAOKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652857 | |

| Record name | 4-Amino-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018127-99-5 | |

| Record name | 4-Amino-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

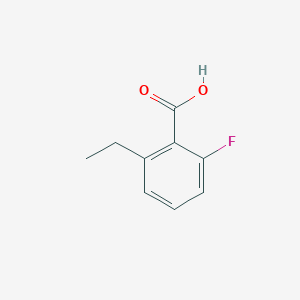

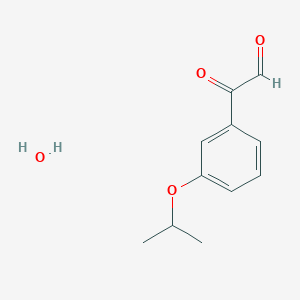

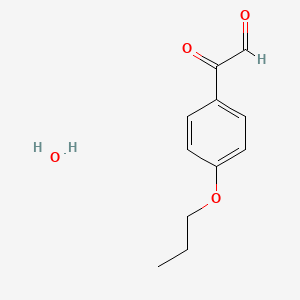

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

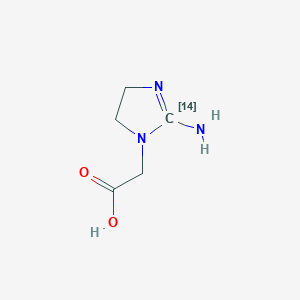

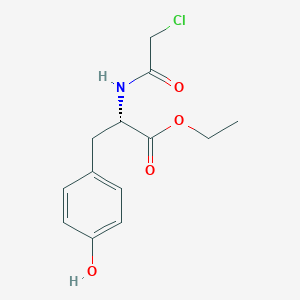

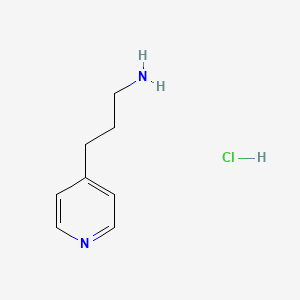

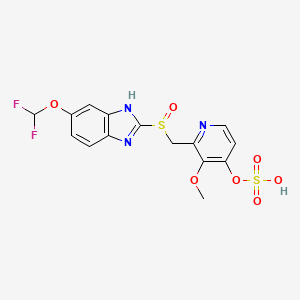

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B1499918.png)

![3,4,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1499926.png)

![3,4,5-Trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1499927.png)

![Boronic acid,B-[2-(4-methoxyphenoxy)phenyl]-](/img/structure/B1499943.png)